anthracene-2,3-diamine
Overview
Description
Anthracene-2,3-diamine is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound features two amino groups attached to the 2nd and 3rd positions of the anthracene ring. Anthracene and its derivatives have been extensively studied due to their interesting photophysical, photochemical, and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anthracene-2,3-diamine typically involves the nitration of anthracene followed by reduction. One common method is the nitration of anthracene to form 2,3-dinitroanthracene, which is then reduced to this compound using reducing agents such as tin and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Anthracene-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the anthracene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as tin and hydrochloric acid or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens, sulfonic acids, and nitrating agents are commonly used.
Major Products
The major products formed from these reactions include nitrosoanthracene, nitroanthracene, and various substituted anthracene derivatives .
Scientific Research Applications
Anthracene-2,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a fluorescent probe for biological imaging.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors
Mechanism of Action
The mechanism of action of anthracene-2,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with biological macromolecules, affecting their function. The compound’s planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
- Anthracene-1,2-diamine
- Anthracene-2,6-diamine
- Anthracene-9,10-diamine
Uniqueness
Anthracene-2,3-diamine is unique due to the specific positioning of the amino groups, which influences its chemical reactivity and biological activity. Compared to other diamine derivatives, it may exhibit different photophysical properties and biological interactions .
Properties
IUPAC Name |
anthracene-2,3-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16/h1-8H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVNBLGKFSZZFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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